

5-Fluoro-2-(trifluoromethyl)benzonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Fluoro-2-(trifluoromethyl)benzonitrile
Cat. No.:	B1302123

[Get Quote](#)

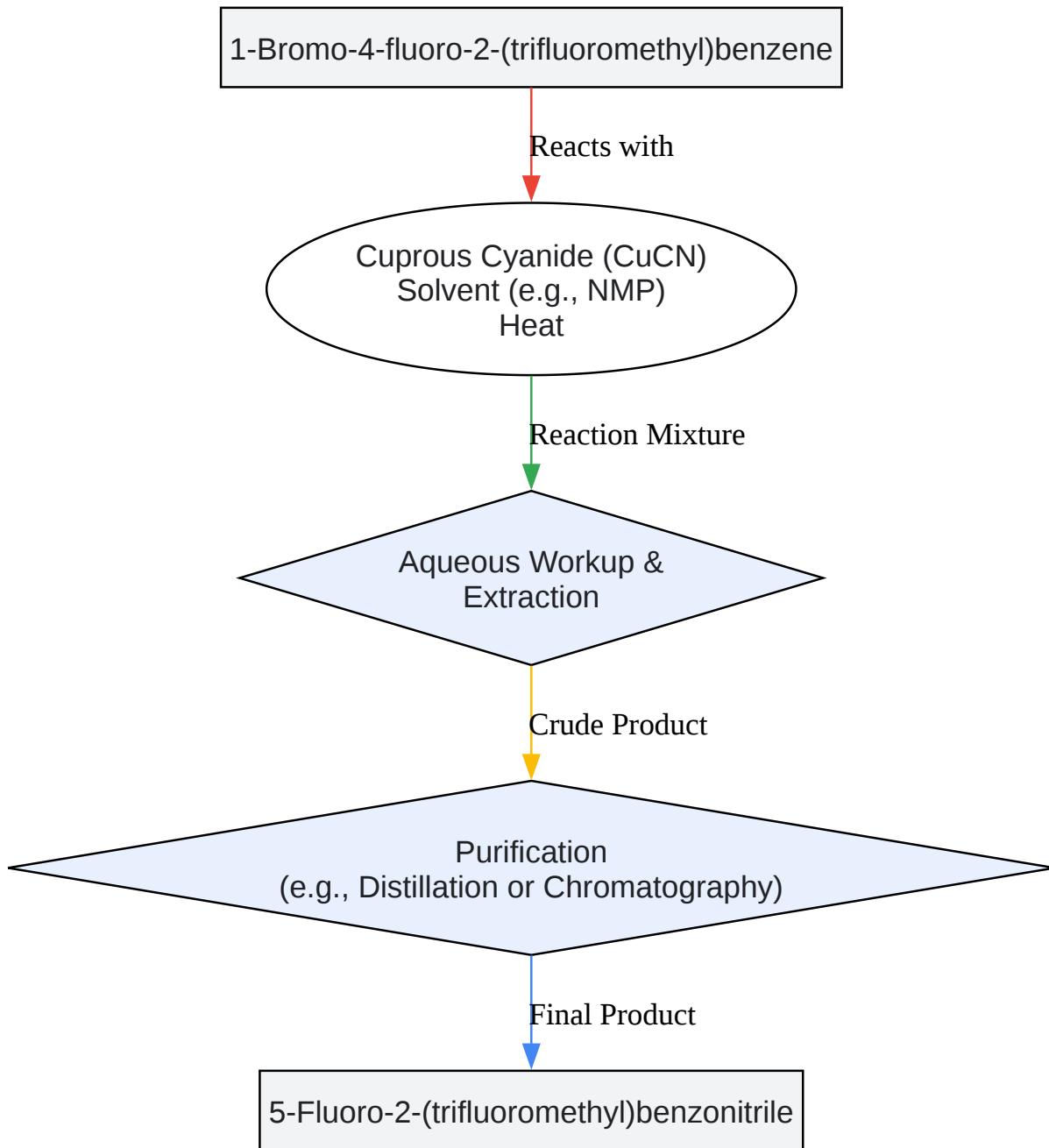
An In-depth Technical Guide to **5-Fluoro-2-(trifluoromethyl)benzonitrile**

CAS Number: 240800-45-7

This technical guide provides a comprehensive overview of **5-Fluoro-2-(trifluoromethyl)benzonitrile**, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

5-Fluoro-2-(trifluoromethyl)benzonitrile is a colorless to light yellow liquid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.


Property	Value	Reference
CAS Number	240800-45-7	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₃ F ₄ N	[1] [3] [5]
Molecular Weight	189.11 g/mol	[1] [3] [5]
Appearance	Colorless to light yellow liquid	[1] [2]
Boiling Point	196.4 ± 35.0 °C at 760 mmHg (Predicted)	[1] [2] [3]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[1] [2] [3]
Purity	Typically ≥ 95%	[1]
Storage Temperature	Room temperature	[2] [3]
SMILES	C1=CC(=C(C=C1F)C#N)C(F) (F)F	[1]
InChI	InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H	[1]
InChI Key	SQAZPEKSXOYPDX- UHFFFAOYSA-N	[1]

Synthesis and Reaction Pathways

General Synthesis

While specific, detailed experimental protocols for the synthesis of **5-Fluoro-2-(trifluoromethyl)benzonitrile** are not extensively published in readily accessible literature, a common method for synthesizing similar benzonitriles is through the cyanation of a corresponding aryl halide. A plausible synthetic route would involve the reaction of a brominated precursor, such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, with a cyanide source like cuprous cyanide (CuCN) in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

Below is a generalized workflow for this type of synthesis.

[Click to download full resolution via product page](#)

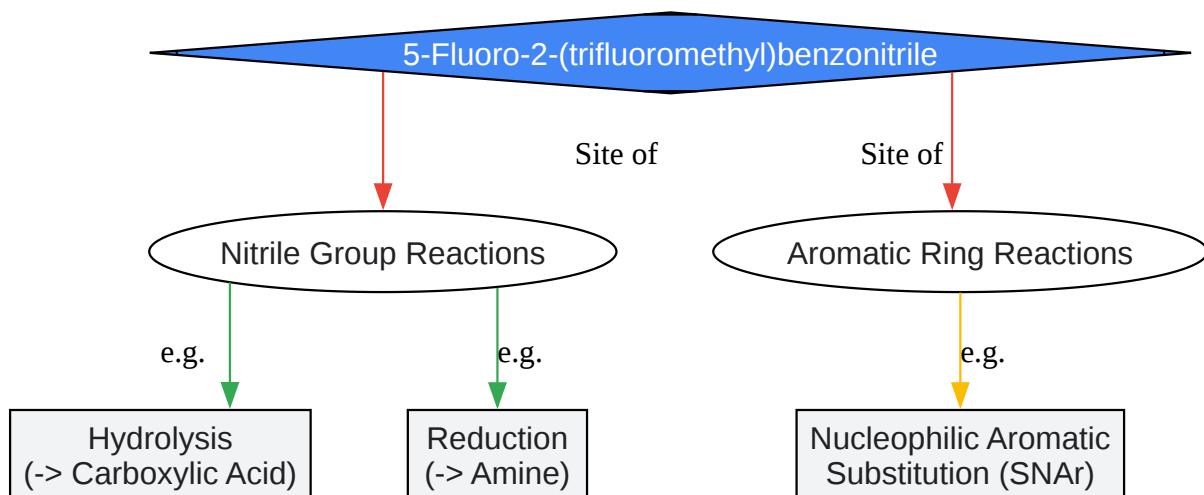
Caption: Generalized synthetic workflow for **5-Fluoro-2-(trifluoromethyl)benzonitrile**.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde (Analogous Reaction)

An analogous procedure is the synthesis of 2-Fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.[6][7] This provides insight into the likely conditions for the synthesis of the title compound.

- Reaction Setup: Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP) in a round-bottom flask.[6][7]
- Addition of Reagent: Add cuprous cyanide to the reaction mixture.[6][7]
- Reaction Conditions: Heat the mixture to a high temperature (e.g., 170°C) with stirring and maintain overnight.[6][7]
- Workup: After cooling, the reaction mixture is typically quenched with an aqueous solution (e.g., water or an aqueous solution of a complexing agent for copper salts like ferric chloride or ethylenediamine) and extracted with an organic solvent such as ethyl acetate.[6]
- Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified, for instance, by recrystallization or column chromatography.[6]

Applications in Research and Development


5-Fluoro-2-(trifluoromethyl)benzonitrile serves as a key building block in organic synthesis, particularly for creating more complex molecules for the pharmaceutical and agrochemical industries.[8][9]

- Pharmaceuticals: The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[10] The trifluoromethyl group can increase lipophilicity, which may improve bioavailability, and can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[10][11] This makes the title compound a valuable intermediate in the synthesis of novel drug candidates.[9]
- Agrochemicals: In agrochemical development, these structural motifs are known to contribute to the efficacy and stability of herbicides and pesticides.[8][11][12] The enhanced chemical resistance and biological activity imparted by the fluorine atoms are desirable traits for these applications.[9][11]

- Materials Science: Fluorinated compounds are also utilized in materials science for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

Chemical Reactivity

The reactivity of **5-Fluoro-2-(trifluoromethyl)benzonitrile** is dictated by its functional groups: the nitrile, the aromatic ring, and the fluoro- and trifluoromethyl- substituents.

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **5-Fluoro-2-(trifluoromethyl)benzonitrile**.

- Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH_4).
- Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the nitrile ($-\text{CN}$) and trifluoromethyl ($-\text{CF}_3$) groups. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the position para to the trifluoromethyl group.

Safety and Handling

5-Fluoro-2-(trifluoromethyl)benzonitrile is a hazardous substance and must be handled with appropriate safety precautions. The following table summarizes its hazard classifications and precautionary statements.

Hazard Information	Details	Reference
GHS Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. H332: Harmful if inhaled. H335: May cause respiratory irritation.	[2][13][14]
GHS Signal Word	Danger	[2]
Hazard Codes	T, Xi, Xn (Toxic, Irritant, Harmful)	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up.	[2][13][14]
Personal Protective Equipment	Use personal protective equipment as required, including safety glasses with side-shields, protective gloves, and a respirator if ventilation is inadequate. Ensure that eyewash stations and safety	[14]

showers are close to the workstation.

Incompatible Materials

Oxidizing agents.

[\[14\]](#)

Spectroscopic Characterization

While specific spectra for **5-Fluoro-2-(trifluoromethyl)benzonitrile** are not readily available, its structure can be confirmed using standard spectroscopic techniques. Theoretical and experimental spectroscopic studies on the similar molecule 5-Fluoro-2-methylbenzonitrile provide insight into the expected vibrational frequencies.[\[15\]](#)[\[16\]](#)

Spectroscopic Technique	Expected Observations
FT-IR	Characteristic stretching vibration for the C≡N (nitrile) group is expected around 2230 cm^{-1} . Vibrations for C-F and C-H bonds on the aromatic ring would also be present.
^1H NMR	The proton NMR spectrum would show signals in the aromatic region, with coupling patterns determined by the relative positions of the protons and the fluorine atom.
^{13}C NMR	The carbon NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon atoms bonded to fluorine would exhibit C-F coupling.
^{19}F NMR	The fluorine NMR spectrum would be a key characterization tool, showing signals for the aromatic fluorine and the trifluoromethyl group, likely with F-F coupling.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to its molecular weight (189.11 g/mol). [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE | 240800-45-7
[amp.chemicalbook.com]
- 3. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 240800-45-7
[m.chemicalbook.com]
- 4. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE | 240800-45-7 [chemicalbook.com]
- 5. 5-Fluoro-2-(trifluoromethyl)benzonitrile [oakwoodchemical.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jelsciences.com [jelsciences.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-Fluoro-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.com [fishersci.com]
- 15. orientjchem.org [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Fluoro-2-(trifluoromethyl)benzonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302123#5-fluoro-2-trifluoromethyl-benzonitrile-cas-number\]](https://www.benchchem.com/product/b1302123#5-fluoro-2-trifluoromethyl-benzonitrile-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com